molecular formula C14H15NO3 B1608462 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid CAS No. 54056-83-6

4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid

Cat. No. B1608462
CAS RN: 54056-83-6
M. Wt: 245.27 g/mol
InChI Key: CGYYJHMINXBBNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis routes of 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid are available with detailed experiments and outcomes. For more specific information, it’s recommended to refer to the original source.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H15NO3. For a detailed structural analysis, it would be necessary to refer to a source that provides this information in depth.

Scientific Research Applications

Metabolic Pathways and Bacterial Degradation

Metabolism of Benzoic Acid by Bacteria

Research has identified 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid as an intermediate in the bacterial conversion of benzoic acid to catechol. This process, observed in several bacterial species, involves enzymatic activities that are induced by the presence of benzoic acid, highlighting a specific metabolic pathway where similar compounds, including derivatives of 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid, may play a role (Reiner, 1971).

Organic Synthesis and Drug Design

Synthesis and Pharmacophore Studies

The creation of carboxylic acid derivatives, including structures related to this compound, has been explored for their potential as histone deacetylase inhibitors and cytotoxic agents. These compounds have shown significant inhibitory activity against various cancer cell lines, illustrating their potential in medicinal chemistry (Abdel-Atty et al., 2014).

Environmental Science and Water Purification

Purification of Water with Near-U.V. Illuminated Suspensions

Studies have demonstrated the effectiveness of illuminated TiO2 suspensions in degrading various organic compounds, including benzoic acid derivatives, in water. This process results in the mineralization of pollutants to carbon dioxide, offering a potential application for this compound in environmental cleanup technologies (Matthews, 1990).

Anaerobic Decomposition and Methane Fermentation

Anaerobic Utilization in Methanogenic Consortia

Research into the anaerobic decomposition of benzoic acid has identified cyclohexane carboxylic acid and 1-cyclohexene-1-carboxylic acid as intermediates before ring rupture, suggesting a pathway that could involve compounds like this compound in the production of methane and other gases (Keith et al., 1952).

Safety and Hazards

The safety data sheet for benzoic acid provides information on its hazards, including skin irritation, serious eye damage, and specific target organ toxicity . It’s important to note that this information pertains to benzoic acid, and the safety and hazards of 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid might be different.

properties

IUPAC Name

4-(cyclohex-3-ene-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-2,6-10H,3-5H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYYJHMINXBBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398321
Record name 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54056-83-6
Record name 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(3-Cyclohexene-1-carbonylamino)-benzoic acid was prepared as described in Example 3 from 12 g (0.0875 mol) of p-aminobenzoic acid and 13.9 g (0.0963 mol) of 3-cyclohexene-1-carboxylic acid chloride.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

β-Lactam content 72.8% B. 4-(3-Cyclohexene-1-carbonylamino)-benzoic acid was prepared as described in Example 3 from 12 g (0.0875 mol) of p-aminobenzoic acid and 13.9 g (0.0963 mol) of 3-cyclohexene-1-carboxylic acid chloride.
[Compound]
Name
β-Lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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